4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a morpholine ring, and a pyridazine ring
Preparation Methods
The synthesis of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-methoxy-2,3,5-trimethylbenzene to introduce the sulfonamide group.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzene sulfonamide core.
Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the pyridazine moiety through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions.
Scientific Research Applications
4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new organic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The morpholine and pyridazine rings may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include:
4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide: Lacks the pyridazine and morpholine rings, making it less complex and potentially less active.
2,3,5-trimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Similar structure but without the methoxy group, which may affect its reactivity and biological activity.
4-methoxy-2,3,5-trimethyl-N-{3-[6-(piperidin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Contains a piperidine ring instead of a morpholine ring, which may alter its binding properties and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-14-22(17(2)18(3)24(16)31-4)33(29,30)27-20-7-5-6-19(15-20)21-8-9-23(26-25-21)28-10-12-32-13-11-28/h5-9,14-15,27H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMGTUTHHCBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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